3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole
Description
This 1,2,4-triazole derivative features a tert-butyl group at the 4-position of the phenyl ring, methoxy groups at the 4- and 3-positions of adjacent aryl substituents, and a methylsulfanyl linkage at the 5-position of the triazole core. Its synthesis likely involves S-alkylation of a triazole-3-thiol precursor, as seen in analogous compounds (e.g., ). Characterization via NMR, IR, and elemental analysis is standard for such derivatives .
Properties
CAS No. |
723314-31-6 |
|---|---|
Molecular Formula |
C27H29N3O2S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C27H29N3O2S/c1-27(2,3)21-11-9-20(10-12-21)25-28-29-26(30(25)22-13-15-23(31-4)16-14-22)33-18-19-7-6-8-24(17-19)32-5/h6-17H,18H2,1-5H3 |
InChI Key |
UNYDSNAJSBUYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of substituted hydrazines with carbon disulfide, followed by cyclization with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography and quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituents involved, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Triazoles are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a range of bacteria and fungi. The specific compound has been studied for its potential as an antimicrobial agent, particularly in targeting pathogenic strains resistant to conventional antibiotics .
- Anticancer Properties : Triazole derivatives have shown promise in anticancer research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Triazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
Material Science Applications
- Photography Couplers : The compound has been identified as a useful intermediate in the synthesis of photographic couplers. These couplers are essential for developing color photographs due to their ability to form colored dyes upon exposure to light .
- Polymer Modifications : Triazoles can enhance the thermal stability and mechanical properties of polymers. The compound's unique structure allows it to act as a modifier in various synthetic resins, improving their performance characteristics .
Case Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial activity of several triazole derivatives, including the compound of interest. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines showed that the compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains; potential for drug development |
| Anticancer Properties | Induces apoptosis in cancer cell lines; targets multiple pathways | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; potential for treating inflammatory diseases | |
| Material Science | Photography Couplers | Useful intermediate for dye synthesis; enhances color stability |
| Polymer Modifications | Improves thermal stability and mechanical properties of synthetic resins |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations :
Key Findings :
- Methoxy and phenyl groups () correlate with antimicrobial and enzyme-inhibitory activities , likely due to hydrophobic interactions with microbial targets .
- Chlorophenyl derivatives () show anticancer and anti-inflammatory properties, possibly via electron-deficient aromatic systems interacting with cellular kinases .
- The target compound’s tert-butyl group may enhance blood-brain barrier penetration , though this requires experimental validation .
Biological Activity
The compound 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole is part of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in drug development, particularly in the treatment of cancer, infections, and inflammatory diseases. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₁H₂₃N₃O₂S
- Molecular Weight : 373.49 g/mol
- CAS Number : 955359-34-9
The compound features a triazole ring substituted with various aromatic groups and a methylthio group, which may influence its biological activity through interactions with biological targets.
Anticancer Activity
- Mechanism of Action : The triazole core is known to interact with various enzymes and receptors involved in cancer progression. For instance, studies have shown that triazole derivatives can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and angiogenesis .
- Cell Line Studies : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines. The IC50 values for various cell lines are summarized in Table 1.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of bacteria and fungi. The results demonstrate that it possesses broad-spectrum activity, comparable to standard antibiotics.
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Fungal Strains Tested : Candida albicans, Aspergillus niger
The minimum inhibitory concentrations (MICs) are detailed in Table 2.
Synthesis and Evaluation
A recent study focused on synthesizing novel triazole derivatives, including our compound of interest. The synthesis involved typical reactions used for triazole formation, followed by purification and characterization using NMR and mass spectrometry.
- Biological Evaluation : Following synthesis, the compound was subjected to biological assays that demonstrated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the synthesized triazole derivative and target proteins such as TP. These studies revealed key hydrogen bonds and hydrophobic interactions that contribute to the compound's biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
